molecular formula C24H23N7O2 B12383691 Phd-IN-1

Phd-IN-1

Cat. No.: B12383691
M. Wt: 441.5 g/mol
InChI Key: JCPNOBZKCSESTE-ROUUACIJSA-N
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Description

This compound has an IC50 value of less than or equal to 5 nanomolar and demonstrates EC50 values of 2.5 micromolar in erythropoietin enzyme-linked immunosorbent assays in both Caco2-HIF1a-HiBiT-clone-1 and Hep3B cell lines . Phd-IN-1 is primarily used in scientific research to study the inhibition of PHD2, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phd-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Phd-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products.

Scientific Research Applications

Phd-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used to study the inhibition of PHD2 and its effects on various chemical pathways.

    Biology: Employed in research on hypoxia-inducible factors and their role in cellular responses to low oxygen levels.

    Medicine: Investigated for its potential therapeutic applications in treating conditions related to hypoxia, such as anemia and ischemic diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PHD2 and related pathways.

Mechanism of Action

Phd-IN-1 exerts its effects by inhibiting the activity of prolyl hydroxylase domain-containing protein 2 (PHD2). PHD2 is an enzyme that hydroxylates specific proline residues on hypoxia-inducible factor alpha (HIF-α) subunits, leading to their degradation under normoxic conditions. By inhibiting PHD2, this compound stabilizes HIF-α, allowing it to accumulate and activate the transcription of genes involved in the cellular response to hypoxia .

Comparison with Similar Compounds

Phd-IN-1 is unique in its high potency and selectivity for PHD2 inhibition. Similar compounds include:

This compound stands out due to its specific binding interactions with the active site of PHD2 and its high efficacy in stabilizing HIF-α.

Properties

Molecular Formula

C24H23N7O2

Molecular Weight

441.5 g/mol

IUPAC Name

N-[(6-cyanopyridin-3-yl)methyl]-2-[(1S,4S)-5-cyclopropyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-5-hydroxy-1,7-naphthyridine-6-carboxamide

InChI

InChI=1S/C24H23N7O2/c25-8-15-2-1-14(9-26-15)10-28-24(33)22-23(32)19-5-6-21(29-20(19)11-27-22)31-13-17-7-18(31)12-30(17)16-3-4-16/h1-2,5-6,9,11,16-18,32H,3-4,7,10,12-13H2,(H,28,33)/t17-,18-/m0/s1

InChI Key

JCPNOBZKCSESTE-ROUUACIJSA-N

Isomeric SMILES

C1CC1N2C[C@@H]3C[C@H]2CN3C4=NC5=CN=C(C(=C5C=C4)O)C(=O)NCC6=CN=C(C=C6)C#N

Canonical SMILES

C1CC1N2CC3CC2CN3C4=NC5=CN=C(C(=C5C=C4)O)C(=O)NCC6=CN=C(C=C6)C#N

Origin of Product

United States

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